molecular formula C44H34N8 B1436518 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine CAS No. 22112-84-1

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine

Cat. No.: B1436518
CAS No.: 22112-84-1
M. Wt: 674.8 g/mol
InChI Key: REPFNYFEIOZRLM-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a porphyrin derivative known for its unique structural and chemical properties Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll

Biochemical Analysis

Biochemical Properties

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine plays a pivotal role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the porphyrin ring to the active site of the enzyme, facilitating or inhibiting its activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in photodynamic therapy, this compound can generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. This process involves the disruption of cellular membranes, DNA damage, and the induction of apoptosis. Moreover, this compound can affect mitochondrial function, further influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors or DNA itself. These interactions can lead to the upregulation or downregulation of specific genes, thereby altering cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, especially when exposed to light and oxygen. This degradation can lead to a decrease in its efficacy in photodynamic therapy. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic effects without significant toxicity. At higher doses, toxic effects can be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions. These findings underscore the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of certain oxidases, leading to changes in the levels of reactive oxygen species and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to different cellular compartments. It has been observed to accumulate in mitochondria, where it can exert its effects on cellular metabolism. Additionally, binding proteins in the bloodstream can facilitate its transport to target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can generate reactive oxygen species upon light activation. This localization is essential for its role in photodynamic therapy, as it ensures that the compound is in close proximity to its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, which facilitates the formation of the porphyrin ring. The reaction mixture is then heated to promote cyclization and formation of the porphyrin core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aminophenyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully reduced porphyrin derivatives.

Scientific Research Applications

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and coordination compounds.

    Biology: The compound is studied for its potential in photodynamic therapy, where it can be used to target and destroy cancer cells.

    Medicine: Its ability to generate reactive oxygen species under light exposure makes it a candidate for antimicrobial treatments.

    Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Similar in structure but with hydroxy groups instead of amino groups.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, which influence its solubility and reactivity.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Features methoxy groups, affecting its electronic properties.

Uniqueness

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and interact with various biological molecules. This makes it particularly useful in applications requiring strong interactions with proteins and other biomolecules.

Properties

IUPAC Name

4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFNYFEIOZRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261827
Record name 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22112-84-1
Record name Tetra-(4-aminophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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